

# Application Notes and Protocols: Longitudinal PET Imaging with [11C]GSK931145

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK931145 |           |
| Cat. No.:            | B10773678 | Get Quote |

#### Introduction

[11C]**GSK931145** is a selective and specific radioligand for Positron Emission Tomography (PET) imaging of the Glycine Transporter Type 1 (GlyT-1).[1][2] GlyT-1 plays a crucial role in regulating glycine levels in the synaptic cleft, which in turn modulates glutamatergic neurotransmission via the N-methyl-d-aspartate (NMDA) receptor.[1] Given that impaired NMDA receptor function is implicated in the pathophysiology of schizophrenia, GlyT-1 has become a key target for novel therapeutic development.[1][2][3]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of [11C]**GSK931145** in longitudinal PET studies to characterize GlyT-1 in vivo, assess test-retest reproducibility, and measure target occupancy by therapeutic agents.

### Mechanism of Action: GlyT-1 and NMDA Receptor Modulation

GlyT-1 is a sodium chloride-dependent transporter responsible for the reuptake of glycine from the synapse into glial cells and presynaptic neurons.[1] Glycine is an obligatory co-agonist at the NMDA receptor; by maintaining low synaptic glycine levels, GlyT-1 controls the level of NMDA receptor activation.[1] Inhibiting GlyT-1 is hypothesized to increase synaptic glycine concentrations, thereby enhancing NMDA receptor function, which may offer therapeutic benefits for the cognitive symptoms of schizophrenia.[1]





Click to download full resolution via product page

Caption: Role of GlyT-1 in NMDA Receptor Signaling.

## Application Note 1: Radiosynthesis and Quality Control

This protocol outlines the synthesis of [11C]GSK931145 for clinical and preclinical use.

- [11C]Methylation: The synthesis is typically achieved via methylation of the corresponding des-methyl precursor using [11C]methyl iodide or [11C]methyl triflate.[2]
- Purification: The crude product is purified using high-performance liquid chromatography
  (HPLC) to isolate [11C]GSK931145.[1]
- Formulation: The final product is formulated in a sterile solution, such as normal saline, and passed through a 0.22-µm filter for intravenous administration.[1]



- · Quality Control:
  - Radiochemical Purity: Assessed by HPLC to ensure the absence of radioactive impurities.
    The target is >99%.[1]
  - Specific Activity: Determined to quantify the amount of radioactivity per mole of the compound. High specific activity is crucial to minimize pharmacological effects.
  - Sterility and Endotoxin Testing: Performed to ensure the final product is safe for injection.

**Data Presentation: Ouality Control Specifications** 

| Parameter            | Specification                | Reference |
|----------------------|------------------------------|-----------|
| Radiochemical Purity | >99%                         | [1]       |
| Specific Activity    | >39 GBq/µmol (>1.05 Ci/µmol) | [1]       |
| Formulation          | Sterile Normal Saline        | [1]       |

# Application Note 2: Longitudinal PET for Test-Retest Reproducibility

This protocol is designed to assess the short-term variability of [11C]**GSK931145** outcome measures, a critical step for validating its use in longitudinal studies, such as those monitoring disease progression or therapeutic response.

- Subject Selection: Recruit healthy volunteers. Subjects should be free of any medication that could interfere with GlyT-1 function.
- Baseline PET Scan (Scan 1):
  - Preparation: Subjects fast for at least 4 hours prior to the scan. An arterial line is placed for blood sampling.
  - Injection: Administer a bolus intravenous injection of [11C]GSK931145.



- Acquisition: Perform a dynamic brain PET scan for 90-120 minutes.[1][3]
- Arterial Blood Sampling: Draw arterial blood samples throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.[1]
- Follow-up PET Scan (Scan 2):
  - Repeat the exact same procedure as the baseline scan on a different day (e.g., 1-2 weeks later).
- Data Analysis:
  - Co-register PET images to a subject-specific MRI.
  - Generate time-activity curves (TACs) for various brain regions of interest (e.g., midbrain, thalamus, cerebellum, cortex).[1][3]
  - Analyze data using a two-tissue compartmental model with a plasma input function to estimate the total volume of distribution (VT).[3]
  - Alternatively, use a pseudo-reference tissue model to estimate the non-displaceable binding potential (BPND).[3]
  - Calculate the test-retest variability (VAR) for VT and BPND.

Data Presentation: Test-Retest Variability in Humans

| Kinetic Model                  | Outcome<br>Measure | Variability<br>(VAR) | Comment                  | Reference |
|--------------------------------|--------------------|----------------------|--------------------------|-----------|
| Two-Tissue<br>Compartmental    | VT                 | 29-38%               | Poor<br>reproducibility  | [3]       |
| Pseudo-<br>Reference<br>Tissue | BPND               | 16-23%               | Improved reproducibility | [3]       |

## **Application Note 3: Target Occupancy Studies**



This protocol describes how to use [11C]**GSK931145** to measure the degree to which an unlabeled drug (a GlyT-1 inhibitor) binds to and occupies the GlyT-1 target in the brain. This is essential for dose-finding studies in drug development.

- Study Design: A baseline PET scan is performed without the investigational drug. A second PET scan is performed after the subject has received a dose of the GlyT-1 inhibitor (e.g., GSK1018921).[1][3]
- Baseline PET Scan: Follow the procedure outlined in Application Note 2 for a standard [11C]GSK931145 scan to establish baseline GlyT-1 availability.
- Drug Administration: Administer the GlyT-1 inhibitor at a specific dose and time point before the second PET scan, based on the drug's pharmacokinetic profile.
- Post-Dose PET Scan: Perform a second [11C]**GSK931145** scan. The reduction in radioligand binding reflects the occupancy of GlyT-1 by the unlabeled drug.
- Data Analysis:
  - Calculate BPND or VT for both the baseline and post-dose scans.
  - Calculate GlyT-1 occupancy using the formula: Occupancy (%) = [(BPND\_baseline -BPND\_post-dose) / BPND\_baseline] x 100
  - Relate plasma concentrations of the unlabeled drug to occupancy levels to estimate the half-maximal effective concentration (EC50).[3]





Click to download full resolution via product page

Caption: Workflow for a Longitudinal Target Occupancy Study.



**Data Presentation: Pharmacokinetic and Target** 

**Occupancy Parameters** 

| Species Species              | Parameter                                      | Value | Reference |
|------------------------------|------------------------------------------------|-------|-----------|
| Human                        |                                                |       |           |
| GSK1018921 EC50              | 45.7 ng/mL                                     | [3]   | _         |
| Plasma Free Fraction<br>(fP) | 8%                                             | [3]   |           |
| Delivery (K1)                | 0.126 mL cm-3 min-1                            | [3]   |           |
| Intact Tracer at 1h p.i.     | 60 ± 8%                                        | [1]   | -         |
| Non-Human Primate            |                                                |       |           |
| GSK1018921 EC50              | 22.5 ng/mL                                     | [3]   | -         |
| Plasma Free Fraction<br>(fP) | 0.8%                                           | [3]   |           |
| Delivery (K1)                | 0.025 mL cm-3 min-1                            | [3]   | _         |
| Intact Tracer at 1h p.i.     | ~30%                                           | [1]   | _         |
| Binding Potential (BP)       | 1.5 - 3 (Midbrain,<br>Thalamus,<br>Cerebellum) | [3]   |           |

# Application Note 4: Biodistribution and Radiation Dosimetry

This protocol is used to determine the whole-body distribution of [11C]GSK931145 and to calculate the radiation dose to subjects, ensuring safety in clinical studies.

- Subject Preparation: Recruit healthy volunteers.
- Injection: Administer a bolus intravenous injection of [11C]GSK931145.[4]



- Whole-Body PET Acquisition: Perform a series of whole-body PET scans over a period of up to 80 minutes post-injection.[1][4]
- Data Analysis:
  - Delineate regions of interest (ROIs) for major organs (e.g., liver, kidneys, lungs, brain) on the PET images.[4]
  - o Generate time-activity curves for each organ.
  - Calculate the area under the non-decay-corrected curves to determine the residence time of the tracer in each organ.[1][4]
  - Use software such as OLINDA/EXM to calculate the absorbed radiation dose for each organ and the total effective dose.[4]

**Data Presentation: Human Radiation Dosimetry** 

| Parameter              | Value (Male<br>Phantom) | Value (Female<br>Phantom) | Limiting Organ | Reference |
|------------------------|-------------------------|---------------------------|----------------|-----------|
| Mean Effective<br>Dose | 4.02 μSv/MBq            | 4.95 μSv/MBq              | Liver          | [4]       |

#### Key Findings:

- The highest activity is observed in the liver, with moderate uptake in the lungs and kidneys. [4]
- The primary route of clearance is intestinal, with no significant urinary excretion observed.[4]
- The moderate effective dose allows for multiple PET examinations in the same individual, making it suitable for longitudinal research.[4]





Click to download full resolution via product page

Caption: General Experimental Workflow for a [11C]GSK931145 PET Study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification and evaluation of [11C]GSK931145 as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translational characterization of [11C]GSK931145, a PET ligand for the glycine transporter type 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Longitudinal PET Imaging with [11C]GSK931145]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10773678#longitudinal-pet-imaging-studies-using-11c-gsk931145]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com